1-((5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl)-3-methylpiperidine
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Overview
Description
1-((5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl)-3-methylpiperidine is an organic compound that belongs to the class of sulfonyl piperidines. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a sulfonyl group attached to a phenyl ring that is further substituted with isopropyl, methoxy, and methyl groups. This structural complexity makes it an interesting subject for various chemical and pharmaceutical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl)-3-methylpiperidine typically involves multiple steps:
Formation of the Phenyl Sulfonyl Intermediate: The starting material, 5-isopropyl-2-methoxy-4-methylphenol, undergoes sulfonylation using sulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Piperidine Ring Formation: The sulfonylated intermediate is then reacted with 3-methylpiperidine under conditions that facilitate nucleophilic substitution, often in the presence of a catalyst like palladium on carbon (Pd/C) or a strong base like sodium hydride (NaH).
Industrial Production Methods: In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-((5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl)-3-methylpiperidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like potassium permanganate (KMnO₄).
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The piperidine ring can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Alkyl halides or other nucleophiles in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: 1-((5-Isopropyl-2-hydroxy-4-methylphenyl)sulfonyl)-3-methylpiperidine.
Reduction: 1-((5-Isopropyl-2-methoxy-4-methylphenyl)sulfide)-3-methylpiperidine.
Substitution: Various substituted piperidines depending on the nucleophile used.
Scientific Research Applications
1-((5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl)-3-methylpiperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-((5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl)-3-methylpiperidine exerts its effects involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The piperidine ring can enhance the compound’s binding affinity to receptors, influencing various biological pathways.
Comparison with Similar Compounds
- 1-((5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl)pyrrolidine
- 1-((5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl)-4-methylpiperazine
Comparison:
- Structural Differences: While these compounds share the same phenyl sulfonyl moiety, they differ in the heterocyclic ring attached. The piperidine ring in 1-((5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl)-3-methylpiperidine provides different steric and electronic properties compared to the pyrrolidine and piperazine rings.
- Unique Properties: The presence of the piperidine ring in this compound may result in unique pharmacokinetic and pharmacodynamic profiles, making it distinct in its biological and chemical behavior.
This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
1-(2-methoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-3-methylpiperidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO3S/c1-12(2)15-10-17(16(21-5)9-14(15)4)22(19,20)18-8-6-7-13(3)11-18/h9-10,12-13H,6-8,11H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GICSWVIMMBONJL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=C(C=C(C(=C2)C(C)C)C)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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